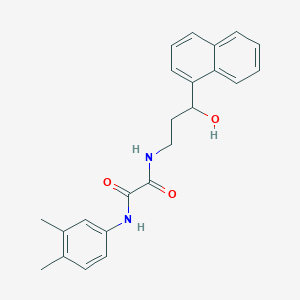
N1-(3,4-dimethylphenyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3,4-dimethylphenyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide, also known as DPN, is a synthetic compound that has been used in scientific research to study the functions of estrogen receptors. DPN is a selective agonist for estrogen receptor beta (ERβ), which plays a crucial role in various physiological processes such as bone metabolism, cardiovascular function, and the immune system.
Aplicaciones Científicas De Investigación
Genotoxic Potential of Naphthalene Derivatives
Research has explored the genotoxic potential of naphthalene derivatives, including substances structurally related to N1-(3,4-dimethylphenyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide. 1,4-Naphthoquinone, a naphthalene derivative, has been extensively studied for its genotoxicity. The substance did not induce gene mutations in bacteria or mammalian cells in vitro, with predominantly negative Ames tests. However, evidence of clastogenic response was observed in vitro, suggesting an in vitro only effect due to ROS generation. Healthy mammalian tissues, with efficient antioxidant defense mechanisms, were not genotoxic in vivo, indicating a selective toxicity profile that could inform safety assessments and therapeutic applications of related compounds (Fowler, Meurer, Honarvar, & Kirkland, 2018).
Medicinal Applications of Naphthalimide Derivatives
Naphthalimide compounds, sharing a structural framework with the chemical , exhibit a wide range of medicinal applications. These compounds have shown potential as anticancer agents, with some entering clinical trials. Their ability to interact with biological cations, anions, and macromolecules makes them promising for treatment of various diseases, including bacterial, fungal, and viral infections, as well as inflammatory and depressive disorders. Naphthalimide derivatives also serve as artificial ion receptors, fluorescent probes, and cell imaging agents, highlighting their versatility in medicinal chemistry and diagnostic applications (Gong, Addla, Lv, & Zhou, 2016).
Quinoxaline Derivatives for Biomedical Applications
Quinoxaline and its derivatives, structurally related to the compound of interest, are recognized for their significant biomedical applications. Modifications of the quinoxaline structure have led to a variety of antimicrobial activities and treatments for chronic and metabolic diseases. This demonstrates the potential of structurally related compounds for developing new therapeutic agents (Pereira, Pessoa, Cordeiro, Fernandes, Prudêncio, Noronha, & Vieira, 2015).
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging ligands, including those derived from naphthalene, have been studied for their potential to measure amyloid in vivo in Alzheimer's disease patients. This research area is crucial for early detection and evaluation of antiamyloid therapies, illustrating the importance of naphthalene derivatives in neurological research and their potential therapeutic applications (Nordberg, 2007).
Propiedades
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-(3-hydroxy-3-naphthalen-1-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-15-10-11-18(14-16(15)2)25-23(28)22(27)24-13-12-21(26)20-9-5-7-17-6-3-4-8-19(17)20/h3-11,14,21,26H,12-13H2,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOZWAXXCRQCBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3,4-dimethylphenyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7-Bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]quinoline](/img/structure/B2917614.png)
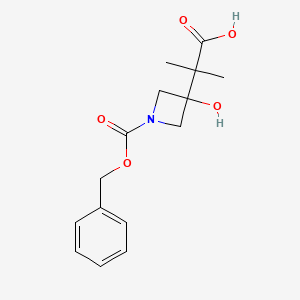
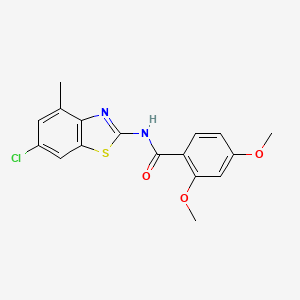
![ethyl 1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2917620.png)
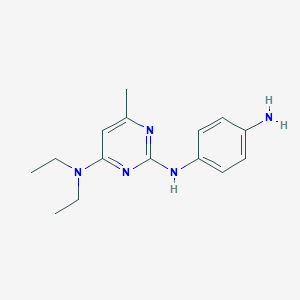
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2917625.png)
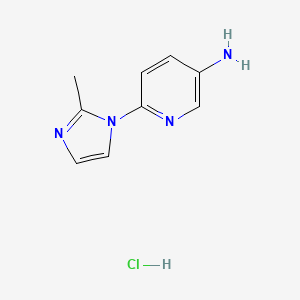
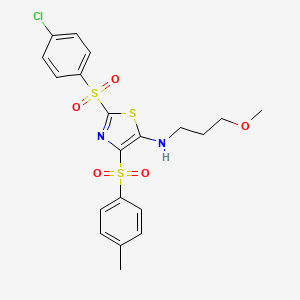
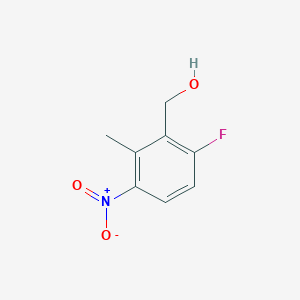
![2-cyclohexyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2917631.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-phenylpropan-2-yl)amino]acetamide](/img/structure/B2917634.png)
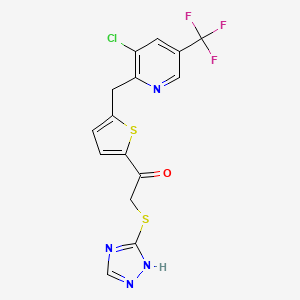
![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea](/img/structure/B2917636.png)
